[1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine
CAS No.: 1177304-72-1
Cat. No.: VC2810326
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177304-72-1 |
|---|---|
| Molecular Formula | C15H20N2O2 |
| Molecular Weight | 260.33 g/mol |
| IUPAC Name | [1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine |
| Standard InChI | InChI=1S/C15H20N2O2/c1-10-7-12(9-16)11(2)17(10)13-5-6-14(18-3)15(8-13)19-4/h5-8H,9,16H2,1-4H3 |
| Standard InChI Key | BXABVYUWNMBBIA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C2=CC(=C(C=C2)OC)OC)C)CN |
| Canonical SMILES | CC1=CC(=C(N1C2=CC(=C(C=C2)OC)OC)C)CN |
Introduction
Chemical Structure and Properties
Structural Characteristics
[1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine features a pyrrole core with distinctive substitution patterns that define its chemical identity. The compound consists of:
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A central pyrrole ring (five-membered heterocycle containing one nitrogen atom)
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A 3,4-dimethoxyphenyl group attached at the N1 position of the pyrrole ring
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Methyl substituents at the C2 and C5 positions of the pyrrole ring
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A methanamine (CH₂NH₂) functionality at the C3 position of the pyrrole
This specific arrangement of functional groups contributes to the compound's unique chemical behavior and potential biological interactions. The presence of the electron-rich pyrrole ring coupled with the methoxy groups on the phenyl ring creates a particular electronic distribution that influences its reactivity patterns and binding capabilities.
Physical and Chemical Properties
The physical and chemical properties of [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₂ |
| Molecular Weight | 260.33 g/mol |
| CAS Number | 1177304-72-1 |
| IUPAC Name | [1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine |
| Standard InChI | InChI=1S/C15H20N2O2/c1-10-7-12(9-16)11(2)17(10)13-5-6-14(18-3)15(8-13)19-4/h5-8H,9,16H2,1-4H3 |
| Standard InChIKey | BXABVYUWNMBBIA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C2=CC(=C(C=C2)OC)OC)C)CN |
| PubChem Compound ID | 45496720 |
From a chemical perspective, this compound exhibits properties characteristic of both amines and substituted pyrroles. The primary amine group (−CH₂NH₂) exhibits basic properties and can participate in various reactions typical of primary amines, including nucleophilic substitutions and condensations. The pyrrole ring, being electron-rich, is susceptible to electrophilic aromatic substitution reactions, though the presence of methyl substituents at positions 2 and 5 may provide steric hindrance that affects reactivity at those positions.
Synthesis Methods
General Synthetic Approaches
The synthesis of [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine can be achieved through various chemical reactions, with condensation reactions being particularly relevant. These methods typically involve carefully controlled reaction conditions and purification steps to obtain the desired product with high purity.
Based on the synthesis of similar pyrrole derivatives, several key reactions may be applicable to the preparation of this compound:
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Initial formation of the substituted pyrrole ring
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Introduction of the methanamine functionality at the C3 position
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Purification through recrystallization or chromatographic methods
Research Applications
| Structural Feature | Potential Contribution to Bioactivity |
|---|---|
| Pyrrole Ring | Core scaffold found in many bioactive compounds; can participate in π-stacking interactions with aromatic amino acid residues in proteins |
| 3,4-Dimethoxyphenyl Group | May enhance binding to specific receptors; found in various CNS-active compounds |
| Primary Amine (CH₂NH₂) | Potential hydrogen bond donor/acceptor; site for salt formation improving solubility |
| Methyl Groups (C2, C5) | Contribute to lipophilicity; may influence metabolism and binding orientation |
Synthetic Challenges and Considerations
Reaction Optimization
The synthesis of [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine presents several challenges that require careful consideration:
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Regioselectivity in the functionalization of the pyrrole ring
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Potential side reactions due to the nucleophilic character of the amine group
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Purification challenges arising from structurally similar byproducts
These challenges necessitate careful optimization of reaction conditions, including:
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Temperature control (typically 60-80°C for condensation reactions)
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Selection of appropriate catalysts and reagents
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Precise control of stoichiometric ratios
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Effective purification methods such as recrystallization or chromatography
Analytical Characterization
Comprehensive characterization of [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine is essential for confirming its identity and purity. Analytical methods commonly employed include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Elemental analysis
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X-ray crystallography (if crystalline samples can be obtained)
These analytical techniques provide crucial information about structural features, purity, and physicochemical properties that inform both synthetic strategies and potential applications.
Future Research Directions
Structure-Activity Relationship Studies
Future research on [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine could focus on systematic structure-activity relationship studies to understand how structural modifications affect potential biological activities. This might include:
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Variations in the substitution pattern on the phenyl ring
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Modifications of the amine functionality (e.g., secondary or tertiary amines)
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Alternative substituents at the C2 and C5 positions of the pyrrole ring
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Introduction of additional functional groups to enhance specific properties
These studies would provide valuable insights into the structural requirements for potential bioactivity and guide the development of more potent or selective derivatives.
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